molecular formula C21H24ClNO B601925 (R)-Dapoxetine Hydrochloride CAS No. 156453-51-9

(R)-Dapoxetine Hydrochloride

Cat. No.: B601925
CAS No.: 156453-51-9
M. Wt: 341.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Dapoxetine Hydrochloride is a stereoisomer of interest in neuropharmacological research, specifically concerning the serotonergic system. Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) that functions by inhibiting the presynaptic serotonin transporter . This inhibition increases serotonin levels in the synaptic cleft, potentiating serotonin's action at postsynaptic receptors, which is understood to exert an inhibitory control over the ejaculatory pathway . Unlike the (S)-enantiomer developed for therapeutic use, the (R)-enantiomer provides a critical tool for researchers to investigate structure-activity relationships, receptor binding specificity, and metabolic pathways. Its primary research value lies in studies aimed at elucidating the complex neurochemical mechanisms of ejaculation, the role of specific serotonin receptor subtypes (such as 5-HT 2C and 5-HT 1A ), and the pharmacokinetics of short-acting SSRIs . This compound is supplied for research applications in vitro and is strictly for research use only; it is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Dapoxetine Synthesis

Racemic dapoxetine is synthesized via a multi-step sequence starting from benzene and chloropropionyl chloride under Friedel-Crafts conditions. Subsequent condensation with α-naphthol, mesylation, and dimethylamine gas treatment yields the racemic base.

Enantiomeric Resolution

The racemate is resolved using ()(-)-di-p-toluyl tartaric acid, which preferentially forms a crystalline salt with the (R)(R)-enantiomer. Key steps include:

  • Salt Formation : Racemic dapoxetine is stirred with ()(-)-di-p-toluyl tartaric acid in dichloromethane at 25–35°C, yielding the (R)(R)-dapoxetine–tartrate complex.

  • Free Base Liberation : Treatment with sodium hydroxide liberates (R)(R)-dapoxetine, which is then reacted with dry HCl gas in isopropyl alcohol to form (R)(R)-Dapoxetine Hydrochloride.

Critical Parameters :

  • Solvent : Dichloromethane and isopropyl alcohol ensure high solubility and crystallization efficiency.

  • Temperature : Maintaining 25–35°C during extraction prevents racemization.

  • Enantiomeric Purity : This method achieves ≥99.9% enantiomeric excess (ee) for the (R)(R)-enantiomer.

Asymmetric C-H Amination Using Dirhodium Catalysts

A state-of-the-art approach employs dirhodium(II) catalysts for enantioselective C-H amination, enabling direct access to (R)(R)-dapoxetine.

Du Bois Amination Reaction

The prochiral sulfamate ester 3 undergoes C-H amination catalyzed by Rh2(RRh_2(R-nap)4_4, generating the 6-membered oxathiazinane 4 with (R)(R)-configuration. Subsequent hydrogenolysis and methylation yield (R)(R)-dapoxetine.

Reaction Optimization :

  • Catalyst : Rh2(RRh_2(R-nap)4_4 induces >99% ee for the (R)(R)-enantiomer.

  • Solvent : Tetrahydrofuran (THF) at room temperature ensures optimal reactivity.

  • Yield : The amination step proceeds in 85% yield, with an overall yield of 72% after deprotection.

Stereochemical Correction

Notably, the absolute configuration of intermediates was misassigned in prior studies. X-ray crystallography confirmed that Rh2(SRh_2(S-nap)4_4 produces (S)(S)-configured products, necessitating Rh2(RRh_2(R-nap)4_4 for (R)(R)-dapoxetine.

Chiral Auxiliary-Based Asymmetric Synthesis

The use of (R)(R)-tert-butanesulfinamide as a chiral auxiliary enables a stereocontrolled route to (R)(R)-Dapoxetine Hydrochloride.

Sulfinamide-Mediated Synthesis

  • Imine Formation : 3-(Naphthalen-1-yloxy)propanal reacts with (R)(R)-tert-butanesulfinamide to form a chiral imine.

  • Grignard Addition : Phenylmagnesium bromide adds stereoselectively, yielding the (R)(R)-configured amine after auxiliary removal.

  • Methylation and Salt Formation : Eschweiler-Clarke methylation followed by HCl treatment furnishes (R)(R)-Dapoxetine Hydrochloride with 99.3% ee.

Advantages :

  • High Stereocontrol : The bulky sulfinamide group dictates facial selectivity during Grignard addition.

  • Scalability : Recrystallization in ethanol improves purity to pharmacopeial standards.

Comparative Analysis of Synthetic Methods

Table 1: Key Metrics for (R)(R)-Dapoxetine Hydrochloride Synthesis

MethodCatalyst/ReagentKey StepsYield (%)ee (%)Scalability
Chiral Resolution()(-)-Di-p-toluyl tartaric acid565*99.9Industrial
Asymmetric AminationRh2(RRh_2(R-nap)4_4372>99Laboratory
Chiral Auxiliary(R)(R)-tert-Butanesulfinamide67599.3Pilot-scale

*Estimated based on analogous (S)(S)-enantiomer data .

Chemical Reactions Analysis

Types of Reactions: ®-Dapoxetine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its free base form.

    Substitution: Nucleophilic substitution reactions can modify the alkyl chain or aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Free base form of dapoxetine.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Treatment of Premature Ejaculation

Dapoxetine is the first SSRI specifically developed for the treatment of premature ejaculation. Clinical trials have demonstrated its efficacy in increasing the intravaginal ejaculatory latency time (IELT), which is a critical measure for assessing treatment success in patients with this condition.

Clinical Efficacy

  • Dosing and Results : In various studies, dapoxetine has been shown to increase IELT significantly. For instance, a meta-analysis indicated that dapoxetine doses of 30 mg and 60 mg improved IELT by 2.0 to 3.2 times over baseline, compared to placebo .
  • Safety Profile : Dapoxetine has a favorable safety profile, with adverse effects such as nausea and dizziness being relatively mild and dose-dependent . The incidence of nausea was reported at around 20% for the 60 mg dose, but overall tolerance was high among participants .
Dose (mg) Mean IELT Improvement (fold increase) Common Adverse Effects
302.0 - 3.2Nausea, headache
602.9Dizziness, diarrhea

Potential Applications Beyond Premature Ejaculation

While dapoxetine is primarily used for premature ejaculation, research has explored its potential applications in treating other conditions:

Depression and Anxiety Disorders

Although initially investigated as an antidepressant, dapoxetine's efficacy in treating depression has not been established as clearly as in premature ejaculation. However, it may still play a role in managing anxiety disorders due to its serotonergic effects .

Renal Function Studies

Recent studies have examined dapoxetine's impact on renal function, indicating that while it may alter blood urea nitrogen (BUN) and creatinine levels, it does not adversely affect renal cells. This suggests potential implications for patients with renal concerns who may also suffer from premature ejaculation .

Case Studies and Evidence-Based Reviews

Several case studies and systematic reviews have reinforced the clinical utility of dapoxetine:

  • A systematic review covering nine publications found that dapoxetine consistently improved IELT across various demographics and conditions related to premature ejaculation .
  • Long-term studies indicated that while immediate benefits were evident during treatment, the effects did not persist after discontinuation, highlighting the need for ongoing management strategies for patients .

Mechanism of Action

®-Dapoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action helps to delay ejaculation by enhancing the serotonergic activity in the central nervous system. The molecular targets include serotonin transporters (SERT), and the pathways involved are primarily related to the modulation of neurotransmitter release and uptake.

Comparison with Similar Compounds

Comparison with Paroxetine

Paroxetine, a conventional SSRI used off-label for PE, requires daily dosing and is associated with long-term side effects (e.g., sedation, withdrawal symptoms). In contrast, dapoxetine’s rapid pharmacokinetics minimize systemic accumulation. A double-blind study by Safarinejad (2006) demonstrated that dapoxetine (30 mg and 60 mg) achieved comparable efficacy to paroxetine (20 mg/day) but with superior tolerability (AE incidence: 20–25% vs. 35% for paroxetine) .

Comparison with Tramadol

Tramadol, an opioid receptor agonist, has been explored for PE. Kaynar et al. (2012) reported that on-demand tramadol (50 mg) increased IELT by 3.2-fold, similar to dapoxetine 60 mg (3.4-fold). However, tramadol carries risks of dependency and central nervous system effects, limiting its utility compared to dapoxetine .

Combination Therapies

Lee et al. (2013) evaluated dapoxetine (60 mg) combined with mirodenafil (a phosphodiesterase-5 inhibitor) for lifelong PE. The combination improved IELT by 4.8-fold versus 3.1-fold for dapoxetine alone, highlighting synergistic effects but requiring further safety validation .

Table 1: Pharmacokinetic Comparison

Parameter Dapoxetine HCl Paroxetine Tramadol
Tmax (h) 1–2 5–6 2–3
t½ (h) ~1.5 21–24 5–7
Dosing Regimen On-demand Daily On-demand

Table 2: Efficacy Outcomes

Treatment IELT Fold Increase AE Incidence (%)
Dapoxetine 30 mg 2.5 18.2
Dapoxetine 60 mg 3.0 25.8
Paroxetine 20 mg 8.3 35.0
Tramadol 50 mg 3.2 22.0

Structural and Physicochemical Properties

Dapoxetine HCl exhibits high purity (99.97% by DSC), comparable to vardenafil HCl (99.95%) . Thermal analysis confirms its stability, supporting its use in quality control. Unlike vardenafil, which degrades above 200°C, dapoxetine shows a sharp melting point at 138–140°C, reflecting distinct molecular stability .

Analytical Methods

Dapoxetine is frequently co-analyzed with erectile dysfunction agents (e.g., avanafil, sildenafil) due to combination therapies. Key methods include:

  • HPLC : Simultaneous estimation with avanafil (retention times: 2.90 min and 4.17 min) using acetonitrile:water (90:10) .
  • HPTLC: Separation with vardenafil (Rf: 0.47 vs. 0.79) using chloroform:methanol:acetonitrile:formic acid (4:0.8:4:1) .
  • UV Spectrophotometry : Dual-wavelength methods for dapoxetine and tadalafil (λmax: 232 nm and 285 nm) .

Table 3: Analytical Method Parameters

Method Compounds LOD (ng/spot) LOQ (ng/spot)
HPTLC Vardenafil, Dapoxetine 21.86, 128.58 66.25, 389.64
HPLC Tadalafil, Dapoxetine 0.005, 0.010 0.020, 0.025
Spectrophotometry Dapoxetine, Tadalafil 0.12 μg/mL 0.36 μg/mL

Biological Activity

(R)-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE). Its unique pharmacokinetic profile and mechanism of action differentiate it from other SSRIs, making it an effective option for on-demand treatment. This article delves into the biological activity of this compound, highlighting its mechanism, efficacy, safety, and pharmacokinetics.

(R)-Dapoxetine functions primarily by inhibiting the reuptake of serotonin at the synaptic cleft. This action increases serotonin levels in the brain, which enhances serotonergic activity in the central nervous system. The primary molecular target for (R)-Dapoxetine is the serotonin transporter (SERT) , leading to increased postsynaptic serotonin activity, which is crucial in delaying ejaculation .

Pharmacokinetics

The pharmacokinetic profile of (R)-Dapoxetine is characterized by rapid absorption and elimination:

  • Absorption : Peak plasma concentrations are reached approximately 1 hour after oral administration.
  • Half-Life : The initial half-life ranges from 1.31 to 1.42 hours depending on the dose (30 mg or 60 mg), while the terminal half-life is about 18.7 hours for 30 mg and 21.9 hours for 60 mg doses .
  • Bioavailability : Ranges from 15% to 76%, with a mean of about 42% .
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes CYP2D6 and CYP3A4, with minimal accumulation observed even with repeated dosing .

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of (R)-Dapoxetine in treating PE. Notable findings include:

  • In a study involving various doses of (R)-Dapoxetine (20 mg, 40 mg, and placebo), participants showed a significant increase in intravaginal ejaculatory latency time (IELT) compared to baseline measurements. The increase was approximately 2.0 to 3.2 times over baseline values .
  • A randomized controlled trial demonstrated that patients receiving (R)-Dapoxetine experienced a geometric mean IELT increase of 2.9-fold after 12 weeks, compared to a modest increase in the placebo group .

Safety Profile

(R)-Dapoxetine is generally well-tolerated with a favorable safety profile:

  • Common side effects include nausea, dizziness, and headache; however, these are typically mild and transient.
  • Serious adverse effects are rare but may include cardiovascular events, particularly in patients with pre-existing conditions .

Comparative Efficacy

Compared to other SSRIs used off-label for PE, such as fluoxetine and paroxetine, (R)-Dapoxetine offers several advantages:

  • Rapid Onset : Unlike traditional SSRIs that require weeks to achieve therapeutic levels, (R)-Dapoxetine acts quickly due to its short half-life .
  • Lower Accumulation Risk : Its pharmacokinetics allow for less risk of accumulation and side effects associated with long-term use .

Case Studies

Several case studies further illustrate the effectiveness of (R)-Dapoxetine:

  • Case Study A : A patient with a baseline IELT of 1 minute reported an increase to 16 minutes after treatment with subcutaneous dapoxetine.
  • Case Study B : In another instance, a patient demonstrated improved sexual satisfaction scores alongside increased IELT after starting on (R)-Dapoxetine.

Summary Table of Pharmacokinetics

ParameterValue for 30 mg DoseValue for 60 mg Dose
Initial Half-Life1.31 hours1.42 hours
Terminal Half-Life18.7 hours21.9 hours
Peak Plasma Concentration~297 ng/ml~498 ng/ml
Bioavailability15% - 76%Mean ~42%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.